2-Chloro-5-aminomethylthiazole

Descripción general

Descripción

Soblidotin es un potente inhibidor de la polimerización de la tubulina, lo que lo convierte en un candidato prometedor para la terapia contra el cáncer . Se ha investigado en ensayos clínicos para el tratamiento de diversos tipos de cáncer, incluido el cáncer de pulmón de células no pequeñas y el sarcoma .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

Soblidotin se sintetiza a través de una serie de reacciones químicas que comienzan con la dolastatina 10. La ruta de síntesis implica la modificación de la estructura de la dolastatina 10 para mejorar su estabilidad y eficacia .

Métodos de Producción Industrial

La producción industrial de soblidotin implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza . El proceso generalmente incluye el uso de técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC) para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

Soblidotin experimenta diversas reacciones químicas, que incluyen:

Oxidación: Soblidotin puede oxidarse para formar diferentes derivados con actividad biológica alterada.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran soblidotin incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos . Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de soblidotin incluyen diversos derivados con actividad biológica modificada. Estos derivados a menudo se prueban para su eficacia en la inhibición de la polimerización de la tubulina y su potencial como agentes contra el cáncer .

Aplicaciones Científicas De Investigación

Soblidotin tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Soblidotin ejerce sus efectos uniéndose a la tubulina, una proteína que es esencial para la formación de microtúbulos . Al inhibir la polimerización de la tubulina, soblidotin interrumpe la red de microtúbulos dentro de las células, lo que lleva al arresto del ciclo celular y la apoptosis . El compuesto tiene dos sitios de unión en la tubulina, un sitio de alta afinidad y un sitio de baja afinidad, lo que mejora sus efectos inhibitorios .

Comparación Con Compuestos Similares

Compuestos Similares

Dolastatina 10: El compuesto original del que se deriva soblidotin.

Tasidotin: Otro derivado sintético de la dolastatina 10 con propiedades anticancerígenas similares.

Singularidad de Soblidotin

Soblidotin es único en sus dos sitios de unión en la tubulina, lo que mejora sus efectos inhibitorios en comparación con otros inhibidores de la polimerización de la tubulina . Además, soblidotin ha mostrado una actividad preclínica superior contra una amplia gama de malignidades humanas, incluidas las resistentes a los agentes quimioterapéuticos convencionales .

Propiedades

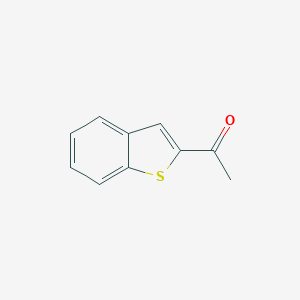

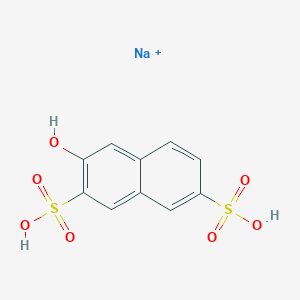

IUPAC Name |

(2-chloro-1,3-thiazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDQBIMJBRASQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436214 | |

| Record name | 2-Chloro-5-aminomethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120740-08-1 | |

| Record name | 2-Chloro-5-aminomethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Chlorothiazol-5-yl)methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

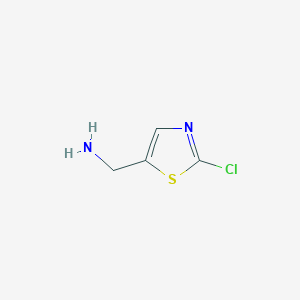

Q1: What is the synthetic route for producing 2-chloro-5-aminomethylthiazole as described in the research?

A1: The research outlines a two-step process for synthesizing this compound from 2-chloro-5-methylthiazole.

- Step 1: Radical Chlorination: 2-chloro-5-methylthiazole undergoes radical chlorination using a radical chlorinating agent in the presence of a radical initiator. This reaction takes place in a diluent that remains stable under radical chlorination conditions, yielding 40-70% 2-chloro-5-chloromethylthiazole [, ].

- Step 2: Ammoniation: Ammonia or an aqueous ammonia solution is introduced to the reaction mixture from Step 1. This leads to the formation of this compound, which is then isolated using standard techniques [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.